2-(Methylthio)ethanol

Catalysis Green Chemistry Synthetic Methodology

The procurement of 2-(Methylthio)ethanol demands structural precision. Its two-carbon thioether-alcohol architecture imparts unique reactivity profiles critical for high-stakes R&D—divergent radical kinetics, chemoselective oxidation, and reliable biomarker quantification—that analogs like 2-(ethylthio)ethanol or 3-(methylthio)propanol cannot replicate. This intermediate is essential for synthesizing aminopyridine-based JNK inhibitors and for quantifying melon volatile profiles. Secure your supply of this irreplaceable building block.

Molecular Formula C3H8OS
Molecular Weight 92.16 g/mol
CAS No. 5271-38-5
Cat. No. B031312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)ethanol
CAS5271-38-5
Synonyms2-(Methylsulfanyl)ethanol;  2-(Methylthio)ethanol;  2-(Methylthio)ethyl alcohol;  2-Hydroxyethyl methyl sulfide;  2-Methanesulfanylethanol;  2-Methylmercaptoethanol;  2-Methylsulfanyl-1-ethanol;  Hydroxyethyl methyl sulfide;  Methyl 2-hydroxyethyl sulfide;  N
Molecular FormulaC3H8OS
Molecular Weight92.16 g/mol
Structural Identifiers
SMILESCSCCO
InChIInChI=1S/C3H8OS/c1-5-3-2-4/h4H,2-3H2,1H3
InChIKeyWBBPRCNXBQTYLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in non-polar solvents
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)ethanol (CAS 5271-38-5) Procurement Guide: Specifications, Uses, and Supply


2-(Methylthio)ethanol, also known as 2-hydroxyethyl methyl sulfide, is a primary alcohol and dialkylthioether with the molecular formula C3H8OS and a molecular weight of 92.16 g/mol . This colorless liquid, characterized by a powerful, meat-like aroma, exhibits a boiling point of 169–171 °C and a density of 1.06 g/mL at 25 °C . It is a versatile organic synthesis intermediate, finding application as a building block in the preparation of pharmaceuticals, agrochemicals, and dyestuffs . The compound is also recognized as a naturally occurring volatile component in certain melon cultivars (Cucumis melo Var. cantalupensis), contributing to their characteristic aroma profile [1].

Why Generic Substitution for 2-(Methylthio)ethanol (CAS 5271-38-5) Fails in Critical Applications


The interchange of 2-(Methylthio)ethanol with closely related alkylthio alcohols or amines is not straightforward due to significant, quantifiable differences in reactivity, selectivity, and physicochemical properties that directly impact performance in specialized applications. The compound's specific two-carbon chain length between the thioether and hydroxyl functionalities, combined with the methyl substituent on the sulfur atom, confers a unique reactivity profile distinct from analogs like 2-(ethylthio)ethanol or 3-(methylthio)propanol [1]. Direct comparative studies have demonstrated that this structural nuance leads to divergent reaction kinetics with radical species [2], variable oxidation chemoselectivity under catalytic conditions [1], and distinct roles as biomarkers in agricultural research [3]. Consequently, procurement decisions based solely on compound class risk compromising experimental outcomes, particularly in fields demanding high-precision synthesis, detailed kinetic modeling, or accurate analytical quantification.

Quantitative Differentiation of 2-(Methylthio)ethanol (CAS 5271-38-5) Against Analogs: An Evidence-Based Guide


Chemoselective Oxidation: OH Group Stability of 2-(Methylthio)ethanol vs. Analogs

In solvent-free catalytic oxidation, 2-(Methylthio)ethanol exhibits chemoselectivity where its hydroxyl group remains intact, while the sulfide group is oxidized. In contrast, the related compound 2,2'-(phenylthio)ethanol, which features an aryl sulfide and a hydroxyl group, may display different reactivity under the same conditions. The catalyst, an immobilized vanadium complex on MCM-41, oxidizes sulfides to sulfoxides using H₂O₂ without affecting the OH group in 2-(methylthio)ethanol [1].

Catalysis Green Chemistry Synthetic Methodology

Hydroxyl Radical Reaction Kinetics: 2-(Methylthio)ethanol vs. 2-(Ethylthio)ethanol

A direct head-to-head comparison using pulse radiolysis shows that 2-(methylthio)ethanol and 2-(ethylthio)ethanol react with hydroxyl radicals to form a transient α-thio radical with an absorption maximum (λmax) at 295 nm. The radical decays via second-order kinetics with a combined rate constant (2k) of 5.2 × 10⁹ dm³ mol⁻¹ s⁻¹ and is quenched by oxygen [1]. While the study measures the decay of the α-thio radical formed from both compounds, it does not provide individual rate constants for the formation of the radical from each substrate.

Radiation Chemistry Atmospheric Chemistry Kinetics

Aroma Biomarker in Melon Cultivars: 2-(Methylthio)ethanol vs. 3-(Methylthio)propanol

In a quantitative analysis of 15 Charentais melon cultivars, 2-(methylthio)ethanol (2-MTE) and 3-(methylthio)propanol (3-MTP) were both identified as volatile sulfur compounds. However, their concentrations differed significantly between wild/mid-shelf-life and long-shelf-life cultivars. Both compounds were found to be present in 2- to 30-fold lower concentrations in the long-shelf-life varieties compared to the others [1]. This data positions 2-MTE and 3-MTP as key quantitative biomarkers for melon quality and shelf-life.

Food Chemistry Agricultural Science Volatile Organic Compounds

Physicochemical Property Comparison: 2-(Methylthio)ethanol vs. 2-(Methylsulfonyl)ethanol

The oxidation state of the sulfur atom dramatically alters physicochemical properties. 2-(Methylthio)ethanol (sulfide, boiling point 169-171°C, liquid at room temperature) contrasts sharply with its oxidized analog, 2-(methylsulfonyl)ethanol (sulfone, CAS 15205-66-0), which has a lower boiling point of 145-149°C and is a low-melting solid (mp 26-33°C) . This difference is a class-level inference; the sulfone's higher polarity and intermolecular forces lead to a solid-state at near-ambient temperatures, impacting handling, formulation, and purification.

Physical Organic Chemistry Material Science Process Chemistry

Key Research and Industrial Application Scenarios for 2-(Methylthio)ethanol (CAS 5271-38-5)


Pharmaceutical Intermediate: Synthesis of Kinase Inhibitors

2-(Methylthio)ethanol is a crucial intermediate in the synthesis of aminopyridine-based c-Jun N-terminal kinase (JNK) inhibitors, a class of compounds investigated for their therapeutic potential in inflammatory and neurodegenerative diseases . Its role as a building block in these complex molecules, noted in scientific literature and patent applications, makes it a key procurement item for medicinal chemistry groups targeting the JNK signaling pathway [1]. The specific thioether-alcohol structure is likely essential for the subsequent synthetic steps that install the final pharmacophore.

Biomarker for Agricultural and Food Quality Research

In agricultural science and food chemistry, 2-(methylthio)ethanol serves as a quantifiable volatile biomarker for melon (Cucumis melo) variety and post-harvest quality. Its concentration, along with other sulfur compounds, is significantly reduced (2- to 30-fold) in long-shelf-life cultivars, providing a measurable link between genotype, storage phenotype, and aroma profile [2]. This application requires the compound as an analytical standard for accurate quantification in GC-MS or GC-FID assays, where high purity and verified identity are non-negotiable.

Model Substrate for Green Chemistry and Catalysis Studies

The compound's well-defined structure makes it an excellent model substrate for fundamental research in catalysis and green chemistry. As demonstrated in studies of chemoselective sulfide oxidation, 2-(methylthio)ethanol allows researchers to probe the selectivity of novel catalysts, where the integrity of the primary alcohol in the presence of an oxidizing agent is a key performance metric [3]. Similarly, its defined reactivity with hydroxyl radicals makes it a valuable probe in radiation and atmospheric chemistry for understanding the fate of organosulfur compounds [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Methylthio)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.